Bortezomib-D8 (Major)
Description
Properties
Molecular Formula |
C19H25BN4O4 |
|---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
[(1R)-3-methyl-1-[[2,3,3-trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid |
InChI |
InChI=1S/C19H25BN4O4/c1-13(2)10-17(20(27)28)24-18(25)15(11-14-6-4-3-5-7-14)23-19(26)16-12-21-8-9-22-16/h3-9,12-13,15,17,27-28H,10-11H2,1-2H3,(H,23,26)(H,24,25)/t15?,17-/m0/s1/i3D,4D,5D,6D,7D,11D2,15D |
InChI Key |
GXJABQQUPOEUTA-CXLUSBQQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])(C(=O)N[C@H](B(O)O)CC(C)C)NC(=O)C2=NC=CN=C2)[2H])[2H] |
Canonical SMILES |
B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O |
Origin of Product |
United States |
Synthesis and Comprehensive Characterization of Bortezomib D8 Major
Synthetic Methodologies for Deuterated Bortezomib (B1684674) Derivatives
The synthesis of Bortezomib-D8 (Major) involves the strategic incorporation of deuterium (B1214612) atoms into the bortezomib molecule. This is typically achieved through a convergent synthesis approach, where deuterated precursors are prepared and then coupled to form the final product. luxembourg-bio.comgoogle.com
Precursor Selection and Deuterium Incorporation Strategies
The synthesis of Bortezomib-D8 (Major) necessitates the preparation of a deuterated analog of the L-phenylalanine fragment. A common strategy involves the use of deuterated starting materials in the synthesis of this amino acid derivative. For instance, a deuterated phenylalanine precursor can be synthesized and then elaborated to the required N-pyrazinoyl-L-phenylalanine-d8.
The incorporation of deuterium can be achieved through various methods, including the use of deuterated reagents and solvents. nih.gov The choice of deuteration strategy is critical to ensure high isotopic enrichment and to avoid under-deuteration or the generation of unwanted isotopologues. nih.gov The stability of the C-D bond, which is stronger than the C-H bond, can influence the reaction kinetics, a phenomenon known as the deuterium kinetic isotope effect (DKIE). nih.gov
Reaction Pathways and Process Optimization for Bortezomib-D8 (Major)
A common synthetic route to bortezomib and its deuterated analogs involves the coupling of an aminoboronic ester intermediate with an N-acylated phenylalanine derivative. luxembourg-bio.comgoogle.com One convergent synthesis approach identifies N-pyrazinoyl-L-phenylalanine and an aminoboronic ester salt as key intermediates. luxembourg-bio.com
The synthesis can be outlined in the following general steps:
Preparation of the Deuterated Phenylalanine Fragment: Synthesis of N-pyrazinoyl-L-phenylalanine-d8 from a deuterated L-phenylalanine precursor.
Preparation of the Aminoboronic Ester Intermediate: This is often achieved using a chiral auxiliary like (1S,2S,3R,5S)-pinanediol to ensure the correct stereochemistry. google.comgoogle.comnewdrugapprovals.org
Coupling Reaction: The deuterated phenylalanine fragment is coupled with the aminoboronic ester intermediate. The use of coupling reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) has been shown to be effective in suppressing racemization during this step. luxembourg-bio.comgoogle.com
Deprotection: The final step involves the removal of protecting groups to yield Bortezomib-D8. google.com
Process optimization focuses on maximizing yield, ensuring high chemical and optical purity, and simplifying the purification process. google.comgoogle.com For instance, the use of specific crystallization techniques can yield high-purity bortezomib trimeric anhydride. google.comnewdrugapprovals.org
Isotopic Purity and Enrichment Assessment
The utility of Bortezomib-D8 (Major) as an internal standard is directly dependent on its isotopic purity and the degree of deuterium enrichment. Therefore, rigorous analytical methods are employed to characterize these critical parameters.
Quantitative Nuclear Magnetic Resonance Spectroscopy for Deuterium Content
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful technique for determining the deuterium content in a labeled molecule. By comparing the integral of a proton signal in the deuterated compound with the corresponding signal in an unlabeled standard, the degree of deuteration can be accurately quantified. For Bortezomib-D8, ¹H NMR spectra would be acquired in a deuterated solvent like DMSO-d₆. google.com The absence or significant reduction of proton signals at the deuterated positions confirms the incorporation of deuterium.
High-Resolution Mass Spectrometry for Isotopic Distribution Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for determining the isotopic distribution of Bortezomib-D8 (Major). This technique provides a detailed profile of the different isotopologues present in the sample. For instance, a commercially available Bortezomib-D8 (Major) standard is specified to have an isotopic distribution of approximately 3% d6, 10% d7, and 86% d8. pharmaffiliates.com HRMS analysis confirms the molecular weight of the deuterated compound and reveals the relative abundance of each deuterated species. lgcstandards.comscholaris.ca This information is critical for ensuring the accuracy of quantitative bioanalytical methods that use Bortezomib-D8 as an internal standard. nih.gov
Structural Elucidation and Physicochemical Properties Relevant to Research Applications
The structural integrity and physicochemical properties of Bortezomib-D8 (Major) are crucial for its function as a reliable internal standard.
The chemical structure of Bortezomib-D8 (Major) is [(1R)-3-Methyl-1-[[(2S)-1-oxo-3-phenyl-2-[(pyrazinylcarbonyl)amino]propyl]amino]butyl]-boronic Acid-D8. pharmaffiliates.comsimsonpharma.com The deuterium atoms are typically located on the phenyl ring of the phenylalanine moiety.
Physicochemical Properties of Bortezomib and its Deuterated Analog:
| Property | Value | Reference |
| Molecular Formula (Bortezomib) | C₁₉H₂₅BN₄O₄ | chemicalbook.com |
| Molecular Weight (Bortezomib) | 384.24 g/mol | chemicalbook.com |
| Molecular Formula (Bortezomib-D8) | C₁₉H₁₇D₈BN₄O₄ | lgcstandards.comglpbio.com |
| Molecular Weight (Bortezomib-D8) | 392.29 g/mol | lgcstandards.comglpbio.com |
| Appearance | Off-White to Pale Yellow Solid | pharmaffiliates.com |
| Melting Point (Bortezomib) | 122-124°C | chemicalbook.comchembk.com |
| Solubility | Soluble in chloroform, dimethyl sulfoxide, ethanol, and methanol. | chemicalbook.comchembk.com |
| Storage Conditions | 2-8°C Refrigerator, Under Inert Atmosphere | pharmaffiliates.com |
This table is interactive. Click on the headers to sort.
The incorporation of deuterium is not expected to significantly alter the fundamental physicochemical properties like solubility and appearance. However, the increased mass due to deuterium substitution is a key feature that allows for its differentiation from the unlabeled drug in mass spectrometric analyses. medchemexpress.com The stability of Bortezomib-D8 under storage and experimental conditions is also a critical factor. It is known to be hygroscopic and moisture-sensitive. chemicalbook.comchembk.com
In research applications, particularly in pharmacokinetic studies, Bortezomib-D8 is used as an internal standard in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to accurately quantify bortezomib in various biological samples. researchgate.netnih.gov The distinct mass of the deuterated standard allows for its separation from the analyte of interest, ensuring reliable and precise measurement.
Spectroscopic Characterization (e.g., FTIR, UV-Vis) for Structural Confirmation
Spectroscopic methods are fundamental for confirming the chemical structure of Bortezomib-D8. The data are compared against the non-deuterated Bortezomib standard to ensure correct synthesis. The European Medicines Agency has noted that infrared and ultraviolet spectroscopy are used to confirm the structure of Bortezomib and its related forms. europa.eu
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of Bortezomib-D8 is expected to show characteristic absorption bands similar to those of Bortezomib, with the key exception of vibrations involving the deuterated phenyl ring. The C-D bonds vibrate at a lower frequency (wavenumber) than C-H bonds due to the heavier mass of deuterium. This shift is a clear indicator of successful deuteration.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Notes |
|---|---|---|---|
| N-H (Amide) | 3400-3200 | Stretching | Characteristic of the peptide backbone. |
| C=O (Amide) | 1680-1630 | Stretching | Indicates the presence of amide carbonyl groups. |
| C=N, C=C (Aromatic) | 1600-1450 | Stretching | From the pyrazine (B50134) and phenyl rings. |
| B-O (Boronic Acid) | 1350-1310 | Stretching | Confirms the boronic acid moiety. |
| C-D (Aromatic) | ~2250 | Stretching | Key indicator of deuteration on the phenyl ring; replaces C-H aromatic stretches (~3050 cm⁻¹). |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly in the aromatic systems. Bortezomib typically shows a maximum absorbance (λmax) at approximately 270 nm, which is used for its quantification via HPLC-UV methods. nih.govgoogle.com The isotopic substitution in Bortezomib-D8 is not expected to cause a significant shift in the λmax, as the electronic structure of the chromophores (the pyrazine and phenyl rings) remains fundamentally unchanged.
| Compound | λmax (nm) | Solvent/Medium | Attribution |
|---|---|---|---|
| Bortezomib | 270 | Acetonitrile (B52724)/Water | Electronic transitions in pyrazine and phenyl rings. nih.gov |
| Bortezomib-D8 (Expected) | ~270 | Acetonitrile/Water | Chromophoric system is electronically similar to the non-deuterated form. |
Chiral Purity and Stereochemical Analysis of Deuterated Analogues
Bortezomib possesses two stereogenic centers, making its stereochemical purity a critical quality attribute. europa.eu During synthesis, particularly in the peptide coupling steps, there is a risk of partial racemization at the α-carbon of the L-phenylalanine moiety, leading to the formation of a diastereomeric impurity, or epimer. nih.govresearchgate.net
The definitive method for assessing chiral purity is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP). This technique can separate the desired (R,S)-diastereomer of Bortezomib from its undesired epimers.
Research findings detail specific, validated chiral HPLC methods for this purpose. For instance, a normal-phase HPLC method utilizing an amylose-based CSP (Chiral Pak ID-3) has been shown to effectively separate the enantiomers of Bortezomib with high resolution. researchgate.net Such methods are directly applicable to Bortezomib-D8 to ensure its stereochemical integrity, which is paramount for its function as a reliable internal standard. The determination of chiral purity is a critical step in the quality evaluation of synthetic peptide-based pharmaceuticals and their analogues. digitellinc.com
| Parameter | Condition |
|---|---|
| Column | Chiral Pak ID-3 (3 μm, 4.6 × 250 mm) |
| Mobile Phase | n-heptane:2-propanol:ethanol:TFA (82:15:3:0.1, v/v/v/v) |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 270 nm |
| Resolution (Rs) between enantiomers | > 4.0 |
Solution State Behavior and Chemical Stability under Analytical Conditions
The utility of Bortezomib-D8 as an internal standard in quantitative bioanalysis is entirely dependent on its stability and predictable behavior in solution. It must remain stable throughout the sample preparation, chromatography, and ionization processes.
Studies have extensively used Bortezomib-D8 as an internal standard for quantifying Bortezomib in various matrices, such as cell culture media and plasma, via Ultra-Performance Liquid Chromatography coupled to tandem Mass Spectrometry (UPLC-MS/MS). researchgate.netnih.gov The validation data from these studies provide insight into its stability. For instance, methods show high accuracy and precision over the calibrated range, indicating that Bortezomib-D8 does not degrade or behave erratically during the analysis. researchgate.netnih.gov
However, Bortezomib itself is known to be unstable in neutral solutions, with significant degradation observed after 24 hours in cell culture medium. researchgate.netnih.gov Its stability is greatly improved in acidified solutions, which is a critical consideration for analytical method development. researchgate.net Like the parent compound, Bortezomib-D8 is also sensitive to light and oxidative conditions and should be handled accordingly. europa.eu For long-term use, stock solutions of Bortezomib-D8 are typically stored at low temperatures under an inert atmosphere.
| Storage Condition | Duration | Notes |
|---|---|---|
| -80°C | Up to 6 months | Recommended for long-term storage. |
| -20°C | Up to 1 month | Suitable for short-term storage. Stored under nitrogen. |
| Parameter | Value (in cell culture medium) | Value (in cells) |
|---|---|---|
| Calibrated Range | 0.5 - 2500 pg per sample | |
| Overall Accuracy (%) | 99.2% - 112% | 89.9% - 111% |
| Overall Precision (%RSD) | 1.13% - 13.0% | 2.80% - 12.7% |
Advanced Analytical Applications of Bortezomib D8 Major
Development and Validation of Mass Spectrometry-Based Quantification Assays
The precise measurement of Bortezomib (B1684674) concentrations in biological samples is critical for pharmacokinetic studies and for understanding its mechanism of action. Mass spectrometry-based assays, especially when coupled with liquid chromatography, offer the sensitivity and specificity required for such demanding analyses.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantification of drugs like Bortezomib in complex biological matrices. nih.gov The development of a robust LC-MS/MS method involves several key steps to ensure accuracy and reliability.
A typical workflow begins with sample preparation, where the analyte and the internal standard, Bortezomib-D8, are extracted from the biological matrix. researchgate.net Techniques such as protein precipitation with acetonitrile (B52724) or liquid-liquid extraction are commonly employed. researchgate.netnih.gov Following extraction, the sample is subjected to chromatographic separation, often using a reversed-phase C18 column. researchgate.netresearchgate.net A gradient elution with a mobile phase consisting of an aqueous component (like water with formic acid) and an organic modifier (such as acetonitrile) separates Bortezomib and Bortezomib-D8 from other endogenous components. researchgate.netresearchgate.net
The separated compounds then enter the mass spectrometer, where they are ionized, typically by electrospray ionization (ESI). researchgate.net In the tandem mass spectrometer, specific precursor-to-product ion transitions are monitored for both Bortezomib and Bortezomib-D8 in a process called multiple reaction monitoring (MRM). researchgate.netjournaljpri.com This highly selective detection method minimizes interferences and enhances the signal-to-noise ratio. For instance, a validated method might monitor the transition of m/z 367.4 → 226.2 for Bortezomib and m/z 374.8 → 234.0 for Bortezomib-D8. azurewebsites.net The use of such specific transitions allows for the accurate quantification of Bortezomib over a wide dynamic range. japsonline.com
Role of Bortezomib-D8 (Major) as an Internal Standard in Bioanalytical Workflows
The fundamental principle behind the use of Bortezomib-D8 as an internal standard (IS) is to correct for any variability that may occur during the analytical process. researchgate.netsussex-research.com Since Bortezomib-D8 is chemically identical to Bortezomib, it experiences similar effects during sample preparation, chromatography, and ionization. jyoungpharm.org
By adding a known amount of Bortezomib-D8 to each sample at the beginning of the workflow, any loss of the analyte during extraction or fluctuations in instrument response will be mirrored by the internal standard. The concentration of Bortezomib is then determined by the ratio of its peak area to the peak area of Bortezomib-D8. This ratiometric measurement significantly improves the precision and accuracy of the quantification by compensating for procedural variations. researchgate.net
Matrix Effects and Signal Suppression Mitigation in Biological Sample Analysis
Biological samples are inherently complex, containing numerous endogenous compounds that can interfere with the ionization of the analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. bioanalysis-zone.comnih.gov This can lead to either ion suppression or enhancement, both of which can adversely affect the accuracy of quantification. nih.gov
The use of a stable isotope-labeled internal standard like Bortezomib-D8 is a highly effective strategy to mitigate matrix effects. nih.gov Because Bortezomib-D8 co-elutes with Bortezomib from the LC column, it is subjected to the same matrix interferences at the same time. bioanalysis-zone.com Consequently, any suppression or enhancement of the Bortezomib signal is compensated for by a proportional change in the Bortezomib-D8 signal. When the ratio of the two signals is calculated, the influence of the matrix effect is effectively nullified, ensuring the reliability of the analytical results. nih.gov Studies have demonstrated that while absolute signal intensities can vary, the ratio of the analyte to the deuterated internal standard remains consistent, highlighting the importance of this approach for accurate bioanalysis. nih.govnih.gov
Applications in Quantitative Proteomics and Metabolomics
The precise quantification of Bortezomib using Bortezomib-D8 as an internal standard is crucial for interpreting data in the fields of quantitative proteomics and metabolomics, especially when studying the effects of this proteasome inhibitor on cellular processes.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Integration for Protein Turnover Studies
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful quantitative proteomics technique used to study protein dynamics, including synthesis and degradation rates. creative-proteomics.comnih.gov In a typical SILAC experiment, cells are cultured in media containing either normal ("light") or stable isotope-labeled ("heavy") amino acids. creative-proteomics.com By treating SILAC-labeled cells with Bortezomib, researchers can investigate the drug's impact on the turnover of thousands of proteins. researchgate.netacs.orgnih.gov
While Bortezomib-D8 is not directly incorporated into the proteins, its role in accurately determining the concentration of Bortezomib that the cells are exposed to is critical. This precise quantification allows for the establishment of a clear dose-response relationship between Bortezomib and the observed changes in protein half-lives. nih.govbiorxiv.org For example, a study combining SILAC with data-independent acquisition (DIA) mass spectrometry utilized this approach to create more sensitive models of protein turnover in response to Bortezomib treatment. researchgate.netacs.orgnih.gov
Quantification of Proteasome Subunits and Related Proteins
As a proteasome inhibitor, Bortezomib directly interacts with this complex protein machinery. researchgate.netspringernature.com Understanding the effects of Bortezomib on the expression levels of proteasome subunits and associated proteins is essential for elucidating its mechanism of action and potential resistance mechanisms. nih.govbiorxiv.org
Quantitative proteomic methods, including label-free quantification and activity-based protein profiling (ABPP), can be employed to measure changes in the proteasome profile upon Bortezomib treatment. researchgate.netspringernature.comnih.gov The accurate quantification of Bortezomib in the experimental system, facilitated by the use of Bortezomib-D8 as an internal standard, is paramount for correlating drug concentration with alterations in the abundance of specific proteasome subunits. frontiersin.org This allows researchers to investigate, for instance, whether an upregulation of certain subunits is associated with a diminished response to the drug. nih.gov
Data Tables
Table 1: Representative LC-MS/MS Parameters for Bortezomib Quantification
| Parameter | Description |
| Liquid Chromatography | |
| Column | ACE 5CN (150mm x 4.6mm) japsonline.com |
| Mobile Phase | Acetonitrile: 10 mM Ammonium Formate Buffer (75:25 v/v) japsonline.com |
| Flow Rate | 1.0 mL/min japsonline.com |
| Mass Spectrometry | |
| Ionization | Electrospray Ionization (ESI), Positive Mode researchgate.net |
| Detection | Multiple Reaction Monitoring (MRM) journaljpri.com |
| Bortezomib Transition | m/z 367.3 → 226.3 japsonline.com |
| Bortezomib-D8 Transition | m/z 374.8 → 234.0 azurewebsites.net |
Metabolite Profiling and Flux Analysis in Cellular Systems
The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative mass spectrometry, providing a basis for accuracy and precision. acanthusresearch.comaptochem.com Bortezomib-D8, a deuterated analog of Bortezomib, serves as an ideal internal standard for the quantification of the parent compound in complex biological matrices, including cellular systems. clearsynth.comresearchgate.net Its application is critical in studies of metabolite profiling and metabolic flux analysis (MFA), where accurate concentration measurements are paramount for constructing reliable models of cellular metabolism. nih.govcreative-proteomics.com
In metabolite profiling, which aims to identify and quantify the complete set of small-molecule metabolites in a biological sample, Bortezomib-D8 is added at a known concentration to cell lysates or culture media before sample processing. researchgate.netmonadlabtech.comscioninstruments.com Because Bortezomib-D8 is chemically almost identical to Bortezomib, it experiences similar variations during extraction, handling, and injection into an analytical instrument like a liquid chromatography-mass spectrometry (LC-MS) system. scispace.comtexilajournal.com By comparing the mass spectrometer's signal for the analyte (Bortezomib) to that of the internal standard (Bortezomib-D8), analysts can correct for sample loss and variations in instrument response, a process that significantly improves quantitative accuracy. scioninstruments.comtexilajournal.com Research has demonstrated the use of Bortezomib-D8 in highly sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC/MS/MS) methods to quantify Bortezomib in cultured myeloma cells and the surrounding media. researchgate.netnih.gov
Metabolic flux analysis (MFA) is a powerful technique used to investigate the rates of metabolic reactions within a biological system. nih.gov These studies often involve feeding cells a stable isotope-labeled nutrient (e.g., ¹³C-glucose) and then measuring the incorporation of the isotope into downstream metabolites. nih.govnih.gov While Bortezomib-D8 itself is not typically used as a metabolic tracer to measure flux, its role as an internal standard is indispensable for the accurate quantification of the unlabeled drug and its metabolites. nih.gov The precise measurement of intracellular and extracellular concentrations of therapeutic agents like Bortezomib is crucial for understanding how the drug affects cellular metabolic pathways. biocon.comdrugbank.com By providing reliable quantitative data, Bortezomib-D8 supports MFA studies that aim to elucidate the metabolic response of cancer cells to proteasome inhibition, helping to map the rerouting of metabolic pathways and identify potential mechanisms of resistance. creative-proteomics.comnih.gov
The table below summarizes findings from a study that developed and validated a UPLC/MS/MS method for Bortezomib quantification in cellular samples using Bortezomib-D8 as the internal standard.
| Parameter | Matrix: Culture Medium | Matrix: Myeloma Cells |
|---|---|---|
| Extraction Method | Liquid-Liquid Extraction (LLE) | Liquid-Liquid Extraction (LLE) |
| Overall Accuracy | 99.2% to 112% | 89.9% to 111% |
| Overall Precision (RSD) | 1.13% to 13.0% | 2.80% to 12.7% |
| Recovery Rate | >65% | >77% |
Advanced Chromatographic and Separation Principles for Deuterated Compounds
Isotope Effects on Chromatographic Retention and Selectivity
The substitution of hydrogen (¹H) with its heavier stable isotope, deuterium (B1214612) (²H or D), can lead to subtle but measurable differences in the physicochemical properties of a molecule, which in turn can affect its chromatographic behavior. mdpi.com This phenomenon, known as the chromatographic isotope effect, is particularly relevant when using deuterated compounds like Bortezomib-D8 as internal standards in chromatographic methods such as high-performance liquid chromatography (HPLC) and gas chromatography (GC). mdpi.comnih.gov
In reversed-phase liquid chromatography (RP-LC), the primary separation mechanism is based on hydrophobic interactions between the analyte and the nonpolar stationary phase. bioforumconf.com Deuterated compounds often exhibit slightly weaker van der Waals interactions and have a smaller molecular volume compared to their non-deuterated (protiated) counterparts because the carbon-deuterium (C-D) bond is shorter and stronger than the carbon-hydrogen (C-H) bond. bioforumconf.com This typically results in reduced retention, causing the deuterated compound to elute slightly earlier than the non-deuterated analyte. bioforumconf.comresearchgate.netchromforum.org This is referred to as an "inverse isotope effect." mdpi.comnih.gov The magnitude of this retention time shift is generally proportional to the number of deuterium atoms in the molecule. bioforumconf.comresearchgate.net For example, in one study, D5-Laquinimod eluted 0.2 minutes earlier than the parent compound, while the more heavily deuterated D16-Laquinimod eluted over 1.0 minute earlier. bioforumconf.com
Conversely, a "normal isotope effect," where the deuterated compound is retained longer, can be observed, particularly on polar stationary phases in GC. nih.gov The specific effect depends on the nature of the analyte, the position of the deuterium labels (aliphatic vs. aromatic), and the type of stationary phase used. nih.gov While this chromatographic shift is often small, it can be significant enough to cause partial or full separation of the analyte and the internal standard, which can impact the accuracy of quantification if not properly managed, especially if the peak integration is not performed correctly. nih.gov However, in many LC-MS/MS applications, the co-elution is close enough that the deuterated standard still effectively compensates for matrix effects and ionization variability. chromforum.orgnih.gov
The table below presents data on observed retention time shifts due to deuterium labeling in different chromatographic systems.
| Compound Type | Chromatographic System | Observation | Median Time Shift (Deuterated vs. Protiated) | Reference |
|---|---|---|---|---|
| Polydeuterated Laquinimod | Reversed-Phase HPLC | Inverse Effect: Deuterated elutes earlier | ~0.2 min (D5) to >1.0 min (D16) | bioforumconf.com |
| Dimethyl Labeled Peptides | Reversed-Phase UPLC | Inverse Effect: Deuterated elutes earlier | 2.9 s | nih.gov |
| Dimethyl Labeled Peptides | Capillary Zone Electrophoresis (CZE) | Negligible Isotope Effect | 0.12 s | nih.gov |
| Deuterated Amphetamines | Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) | Normal Effect: Deuterated elutes later | Not specified | researchgate.net |
Development of Orthogonal Separation Techniques
This approach is particularly valuable when analyzing deuterated compounds like Bortezomib-D8 in complex biological matrices. While a standard reversed-phase LC separation might be sufficient, coupling it with an orthogonal technique can provide superior resolution and confidence in analytical results. acs.org A common strategy involves combining reversed-phase LC (which separates based on hydrophobicity) with a second dimension such as ion-exchange chromatography (which separates based on charge) or hydrophilic interaction liquid chromatography (HILIC). acs.org
For deuterated compounds, the choice of an orthogonal method can be strategic. For instance, some studies have shown that the isotope effect that is prominent in reversed-phase LC is negligible in other systems. In one study using hydrophilic strong anion exchange (hSAX) chromatography, deuterated peptides did not exhibit a change in retention time relative to their non-deuterated forms, demonstrating that hSAX is orthogonal to the isotope effect itself, not just the primary separation mechanism. acs.org In another example, ultra-high performance supercritical fluid chromatography (UHPSFC) was shown to provide an orthogonal retention order for deuterated amphetamines compared to reversed-phase UHPLC, with the deuterated compounds eluting later in UHPSFC. researchgate.net Such orthogonal systems ensure that the deuterated internal standard and the analyte are subjected to different separation pressures, which can help to resolve them from matrix interferences that might affect them differently, thereby improving the robustness and reliability of the assay. nih.gov
Metabolic Pathway Elucidation and Isotope Tracing Studies with Bortezomib D8 Major
Investigation of Bortezomib (B1684674) Biotransformation Pathways Using Deuterated Tracers
The use of deuterated tracers like Bortezomib-D8 is a powerful technique in metabolic research. By replacing hydrogen atoms with deuterium (B1214612) at specific positions in the molecule, researchers can track the compound and its metabolites through complex biological systems using mass spectrometry. This approach has been pivotal in confirming the metabolic pathways of bortezomib.
Role of Cytochrome P450 Isoenzymes (e.g., CYP3A4, CYP2C19, CYP1A2) in Deuterated Bortezomib Metabolism
Studies with human liver microsomes and cDNA-expressed cytochrome P450 (CYP) isoenzymes have identified the key enzymes responsible for bortezomib's metabolism. The oxidative metabolism of bortezomib is primarily mediated by CYP3A4 and CYP2C19, with a lesser contribution from CYP1A2. fda.govpfizermedicalinformation.com The involvement of CYP2D6 and CYP2C9 in bortezomib metabolism is considered minor. fda.govpfizermedicalinformation.com
The utilization of Bortezomib-D8 in these in vitro systems helps to confirm that the same enzymatic pathways are involved in the metabolism of the deuterated analog. While the fundamental metabolic route remains unchanged, the rate of metabolism at the deuterated sites may be altered due to the kinetic isotope effect.
Table 2: Cytochrome P450 Isoenzymes Involved in Bortezomib Metabolism
| Isoenzyme | Role in Metabolism |
| CYP3A4 | Major |
| CYP2C19 | Major |
| CYP1A2 | Minor |
| CYP2D6 | Minor |
| CYP2C9 | Minor |
Elucidation of Metabolic Inactivation and Clearance Mechanisms
The biotransformation of bortezomib is primarily a process of inactivation, leading to metabolites that lack the proteasome-inhibiting activity of the parent compound.
Formation and Characterization of Inactive Deboronated Metabolites
As previously mentioned, the principal metabolic pathway for bortezomib is oxidative deboronation, which results in the formation of two main inactive deboronated metabolites. cancernetwork.comfda.goveuropa.eu These metabolites have been characterized using techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. cancernetwork.com The loss of the boronic acid group renders these metabolites incapable of binding to the active site of the 26S proteasome, thus terminating their pharmacological activity. cancernetwork.com The subsequent hydroxylation of these deboronated metabolites further facilitates their elimination from the body. fda.gov
In Vitro Metabolic Stability and Reaction Phenotyping Studies
In vitro metabolic stability assays, often conducted in human liver microsomes, are crucial for predicting the in vivo clearance of a drug. For bortezomib, these studies confirm that it is extensively metabolized. biocon.com Reaction phenotyping studies, which aim to identify the specific enzymes responsible for a drug's metabolism, have pinpointed CYP3A4 and CYP2C19 as the main contributors. fda.govnih.gov The use of Bortezomib-D8 as an internal standard in such assays is critical for accurate quantification and determination of metabolic rates. ualberta.ca While specific stability data for Bortezomib-D8 is not extensively published, its use as a tracer suggests its stability profile is well-characterized and similar to the parent compound, though potentially with a slower rate of metabolism at the deuterated positions.
Deuterium Kinetic Isotope Effects on Bortezomib Metabolism
The substitution of hydrogen with deuterium can lead to a phenomenon known as the deuterium kinetic isotope effect (KIE), where the rate of a chemical reaction is slowed due to the greater mass of deuterium. nih.govresearchgate.net In drug metabolism, if a carbon-deuterium bond is broken in the rate-determining step of a metabolic reaction, the metabolism of the deuterated drug will be slower than its non-deuterated counterpart.
Assessment of Rate-Limiting Steps in Metabolic Pathways
A primary application of deuterated compounds like Bortezomib-D8 is the identification of rate-limiting steps in metabolic clearance. This is achieved by leveraging the deuterium kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond, meaning it requires more energy to break. researchgate.net Consequently, if the cleavage of a C-H bond is the slowest, rate-determining step of a metabolic reaction, replacing that hydrogen with deuterium will significantly slow down the reaction rate. bioscientia.de This observable change in metabolic rate provides direct evidence for the mechanistic importance of that specific chemical bond cleavage.
Bortezomib undergoes extensive metabolism in the body, primarily through oxidative pathways mediated by cytochrome P450 (CYP) enzymes. In vitro studies have identified CYP3A4 and CYP2C19 as the major enzymes responsible for its metabolism, with minor contributions from CYP1A2, CYP2D6, and CYP2C9. europa.eudrugbank.com The principal metabolic transformation is oxidative deboronation, a process that cleaves the boronic acid group from the parent molecule to yield pharmacologically inactive metabolites. europa.eudrugbank.comcancernetwork.com
| Enzyme | Role in Bortezomib Metabolism |
| CYP3A4 | Major pathway |
| CYP2C19 | Major pathway |
| CYP1A2 | Minor pathway |
| CYP2D6 | Minor pathway |
| CYP2C9 | Minor pathway |
This table summarizes the primary cytochrome P450 enzymes involved in the metabolism of Bortezomib. Data sourced from DrugBank and other pharmacological reviews. europa.eudrugbank.com
The magnitude of the KIE can vary depending on the specific reaction. The following table provides typical KIE values observed for different types of metabolic reactions, illustrating the potential impact of deuteration.
| Metabolic Reaction | Typical kH/kD (KIE) Value | Implication |
| Aliphatic Hydroxylation | 2 - 11 | C-H bond cleavage is often rate-limiting. |
| N-dealkylation | 1.5 - 4 | C-H bond cleavage can be partially rate-limiting. |
| O-dealkylation | 3 - 8 | C-H bond cleavage is often rate-limiting. |
| Aromatic Hydroxylation | 1 - 2 | C-H bond cleavage is generally not rate-limiting. |
This table presents representative Kinetic Isotope Effect (KIE) values for common metabolic reactions. The value kH/kD is the ratio of the reaction rate for the non-deuterated (H) versus the deuterated (D) compound. A value significantly greater than 1 indicates that C-H bond cleavage is part of the rate-determining step. bioscientia.demusechem.com
Impact of Deuteration on Enzyme-Substrate Interactions
The substitution of hydrogen with deuterium in Bortezomib-D8 has profound effects on the kinetic aspects of its interaction with metabolizing enzymes, while generally having a minimal effect on the initial binding affinity. Because deuterium and hydrogen have nearly identical sizes and electronic properties, the "fit" of Bortezomib-D8 into the active site of a CYP enzyme or its therapeutic target, the proteasome, is not significantly altered. juniperpublishers.com The primary impact is on the rate of the chemical reaction that follows the binding event.
One of the most significant consequences of deuteration on enzyme-substrate interaction is the potential for "metabolic switching." juniperpublishers.commusechem.com If the primary site of metabolism on Bortezomib is blocked by deuteration, the enzyme may be forced to catalyze the reaction at an alternative, non-deuterated site. This shunting of the metabolic pathway can lead to a different profile of metabolites, which may have different activities or toxicities compared to those produced from the non-deuterated parent drug. dovepress.com Studying the metabolite profile of Bortezomib-D8 is therefore crucial for understanding how deuteration alters the functional outcome of the enzyme-substrate interaction.
A complementary and powerful technique for studying the physical interface of enzyme-substrate interactions is Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS). thermofisher.comnih.gov In HDX-MS, a protein (such as a CYP enzyme or the proteasome) is incubated in a heavy water (D₂O) buffer. The backbone amide hydrogens of the protein exchange with deuterium from the solvent at a rate dependent on their solvent accessibility. thermofisher.com When a ligand like Bortezomib binds to the protein, the regions of the protein involved in the interaction interface become shielded from the solvent, and the rate of deuterium exchange in these areas decreases. nih.gov By analyzing the pattern of deuterium uptake via mass spectrometry, researchers can precisely map the binding site and identify any conformational changes that occur upon ligand binding. sciencesconf.orgresearchgate.net This provides a detailed structural snapshot of the enzyme-substrate interaction.
| Parameter | Impact of Deuteration | Rationale |
| Binding Affinity (Kd) | Generally minimal to no change | Deuterium and protium (B1232500) (hydrogen) are sterically and electronically very similar, preserving the non-covalent interactions that govern binding. juniperpublishers.com |
| Reaction Rate (kcat) | Can be significantly reduced | The Kinetic Isotope Effect (KIE) slows the rate of reactions where C-H bond cleavage is rate-limiting. researchgate.netbioscientia.de |
| Metabolite Profile | May be altered | "Metabolic switching" can occur, where the enzyme targets an alternative, non-deuterated site, changing the resulting metabolites. musechem.com |
| Conformational Dynamics | Minimal change upon binding | The overall shape of the molecule is preserved. (Note: HDX-MS is used to measure the protein's conformational changes upon binding). thermofisher.com |
This table summarizes the potential impacts of deuteration on various aspects of enzyme-substrate interactions.
Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Systems Using Bortezomib D8 Major
Theoretical Frameworks of Drug Disposition in Preclinical Models
The disposition of a drug within a biological system is a complex process governed by absorption, distribution, metabolism, and excretion (ADME). To quantitatively describe these processes, various mathematical frameworks have been developed and applied in preclinical research.
Compartmental and Non-Compartmental Pharmacokinetic Analysis in Preclinical Species
Pharmacokinetic analysis of Bortezomib (B1684674) in preclinical species such as mice and rats has been approached using both compartmental and non-compartmental methods. nih.govallucent.com
Non-Compartmental Analysis (NCA) is a model-independent method that relies on algebraic equations to estimate key PK parameters directly from the observed concentration-time data. allucent.com It is often favored for its simplicity and for characterizing initial exposure characteristics in nonclinical studies. allucent.com For Bortezomib, NCA has been used to calculate parameters such as the area under the concentration-time curve (AUC), terminal half-life, and tissue-to-plasma partition coefficients (Kp). nih.gov Studies in mice have shown that Bortezomib exhibits dose-dependent pharmacokinetics, with a disproportionate increase in AUC and half-life as the dose increases, indicating nonlinear disposition. nih.gov This nonlinearity is a key feature that suggests more complex models are needed for a full understanding. nih.gov
Compartmental Analysis involves developing mathematical models that describe the body as a series of interconnected compartments. allucent.com These models, often based on nonlinear regression analysis, can provide a more detailed description of a drug's PK. allucent.com For Bortezomib, two-compartment models have been successfully used to describe its plasma pharmacokinetics in children and adults. researchgate.netnih.gov These models typically feature a rapid distribution phase followed by a longer elimination phase. nih.govfrontiersin.orgresearchgate.net The complexity of Bortezomib's PK, particularly its time-dependent disposition, often necessitates the use of more sophisticated compartmental models, such as those incorporating target-mediated drug disposition. nih.govnih.gov
A comparative look at NCA and compartmental analysis for Bortezomib reveals that while NCA provides essential summary parameters, compartmental models, especially physiologically-based ones, offer deeper mechanistic insights into its nonlinear behavior. nih.gov
Distribution Kinetics and Tissue Accumulation Studies in Animal Models
Studies in animal models, primarily rats and mice, have been fundamental in elucidating the distribution kinetics and tissue accumulation of Bortezomib. These studies consistently demonstrate that Bortezomib distributes rapidly and widely into peripheral tissues. researchgate.netnih.gov
Following intravenous administration in mice, Bortezomib plasma concentrations show a steep distribution phase followed by a long terminal elimination phase. nih.gov Tissue concentrations are significantly higher, often one to two orders of magnitude greater than in plasma, indicating extensive tissue distribution. nih.gov
In rats, studies using radiolabeled Bortezomib (¹⁴C-Bortezomib) have provided a comprehensive picture of its distribution. nih.govresearchgate.net The highest concentrations of total radioactivity were found in eliminating organs like the liver and kidney, as well as in lymphoid tissues and areas with rapidly dividing cells such as the bone marrow and intestinal mucosa. nih.govresearchgate.net Conversely, penetration into the central nervous system (CNS) is limited. nih.govresearchgate.netresearchgate.net With the exception of the liver, the radioactivity in tissues was almost exclusively from the parent drug. nih.govresearchgate.net Repeated dosing in rats showed an increase in tissue concentrations up to the third dose, after which they remained stable, suggesting no undue tissue accumulation over a clinical dosing cycle. nih.govresearchgate.net
The following table summarizes key findings from tissue distribution studies in preclinical models.
| Preclinical Species | Key Findings on Tissue Distribution | Reference |
| Mice | Extensive and rapid distribution into tissues, with concentrations one to two orders of magnitude higher than in plasma. | nih.gov |
| Rats | Wide distribution with highest concentrations in liver, kidney, lymphoid tissues, and bone marrow. Limited CNS penetration. | nih.govresearchgate.net |
| Rats | Tissue concentrations increased up to the third dose and then plateaued, indicating no significant accumulation with repeated dosing. | nih.govresearchgate.net |
Application of Physiologically-Based Pharmacokinetic (PBPK) Modeling
The nonlinear and time-dependent pharmacokinetic behavior of Bortezomib poses a challenge for traditional PK models. Physiologically-based pharmacokinetic (PBPK) modeling has emerged as a powerful tool to address this complexity by integrating drug-specific properties with physiological and anatomical information of the species. nih.govspandidos-publications.com
Incorporating Target-Mediated Drug Disposition (TMDD) for Saturable Binding
A key aspect of Bortezomib's pharmacology is its high-affinity, reversible binding to the 20S proteasome. nih.gov This interaction is a primary driver of its nonlinear pharmacokinetics and is a classic example of target-mediated drug disposition (TMDD). nih.govresearchgate.net TMDD occurs when a significant fraction of the drug binds to its pharmacological target, influencing the drug's distribution and elimination. researchgate.netscience.gov
PBPK models for Bortezomib have been developed to explicitly incorporate this saturable binding to the proteasome in various tissues. nih.govresearchgate.net These models hypothesize that the saturable binding of Bortezomib to the proteasome is the main reason for its nonlinear PK behavior. nih.gov By including terms for drug-target binding, these models can capture the dose- and time-dependent kinetics that are not well-described by simpler models. nih.govnih.gov The successful development of a PBPK model incorporating tissue drug-target binding in mice supports the hypothesis that proteasome-mediated disposition is a major factor. nih.govnih.gov This model was able to reasonably capture the plasma and tissue PK profiles of Bortezomib. nih.govnih.gov
Prediction of Tissue-to-Plasma Concentration Ratios and Organ-Specific Exposure
A significant advantage of PBPK models is their ability to predict drug concentrations in various tissues, providing insights into organ-specific exposure. For Bortezomib, PBPK models have been used to predict tissue-to-plasma concentration ratios (Kp). nih.gov
NCA of preclinical data shows a disproportional change in Kp with increasing doses for non-eliminating tissues, which is indicative of nonlinear tissue partitioning. nih.gov PBPK models that incorporate TMDD can simulate this phenomenon. The rank-order of the model-estimated tissue target density has been shown to correlate well with experimentally measured proteasome concentrations reported in the literature, further validating the model's structure and assumptions. nih.govnih.gov
These models have been successfully used to predict the PK profiles in plasma and various tissues simultaneously. nih.gov Furthermore, these preclinical PBPK models have been scaled up to predict human pharmacokinetics, demonstrating good agreement between simulated and observed concentrations after multiple doses. nih.govresearchgate.netnih.gov This cross-species scaling highlights the utility of PBPK modeling in translational research. nih.govresearchgate.net
The table below presents a conceptual overview of how PBPK modeling is applied to Bortezomib.
| PBPK Modeling Aspect | Description | Key Outcome | Reference |
| Model Structure | Whole-body PBPK models are constructed with compartments representing major organs and tissues, connected by blood flow. | A mechanistic framework to simulate drug disposition. | nih.govresearchgate.net |
| TMDD Integration | Saturable binding kinetics to the proteasome are incorporated into the tissue compartments. | Captures the nonlinear, dose-dependent pharmacokinetics of Bortezomib. | nih.govnih.gov |
| Parameterization | Model parameters are derived from in vitro data, preclinical in vivo studies, and literature values for physiological parameters. | Enables prediction of PK profiles under different conditions. | nih.govfrontiersin.org |
| Prediction | The model is used to simulate plasma and tissue concentration-time profiles and to predict tissue-to-plasma concentration ratios. | Provides estimates of organ-specific drug exposure. | nih.govfrontiersin.org |
| Scaling | The model developed with preclinical data is scaled to predict human pharmacokinetics. | Facilitates the translation of preclinical findings to clinical scenarios. | nih.govresearchgate.netnih.gov |
In Vitro and Ex Vivo Pharmacodynamic Investigations
Understanding the pharmacodynamics of Bortezomib—the relationship between drug concentration and its pharmacological effect—is essential for optimizing its therapeutic use. In vitro and ex vivo studies have been instrumental in characterizing its primary mechanism of action: the inhibition of the 20S proteasome.
In vitro studies using various cancer cell lines, including non-small cell lung cancer (NSCLC) and multiple myeloma cells, have consistently demonstrated the potent cytotoxic effects of Bortezomib. aacrjournals.orgaacrjournals.org These studies have established the concentration-dependent inhibition of cell growth and have determined the IC50 values (the concentration of a drug that gives half-maximal response) in different cell lines. aacrjournals.orgaacrjournals.org For instance, in CWR22RV1 and H460 cell lines, the EC50 values for cell viability were found to be in the low nanomolar range. aacrjournals.org
A key pharmacodynamic endpoint for Bortezomib is the inhibition of the β5 subunit of the 20S proteasome, which has chymotrypsin-like activity. aacrjournals.org In vitro assays have confirmed that Bortezomib treatment leads to significant inhibition of this proteasome activity in a concentration-dependent manner. aacrjournals.org
Ex vivo studies, which involve treating cells or tissues outside the body, have provided further insights. For example, ex vivo treatment of peripheral blood mononuclear cells (PBMCs) has been used to assess the pharmacodynamic effects of Bortezomib. aacrjournals.org These studies have shown that Bortezomib can modulate the pharmacokinetics and pharmacodynamics of other drugs when used in combination, highlighting the importance of understanding these interactions. aacrjournals.org
Pharmacodynamic studies in tumor-bearing mice have linked the pharmacokinetic profile of Bortezomib to its effect on proteasome inhibition in the tumor tissue. aacrjournals.org These studies have shown that achieving and sustaining a significant level of proteasome inhibition in the tumor is correlated with antitumor efficacy. aacrjournals.org For example, in a CWR22 xenograft model, a significant and sustained inhibition of tumor proteasome activity was observed, which correlated with a strong antitumor effect. aacrjournals.org In contrast, in the H460 xenograft model, no significant tumor proteasome inhibition or antitumor activity was observed, despite the drug showing potent activity against H460 cells in vitro. aacrjournals.org This discrepancy underscores the importance of in vivo pharmacokinetic and pharmacodynamic characterization.
The following table summarizes representative findings from in vitro and ex vivo pharmacodynamic studies of Bortezomib.
| Study Type | System/Model | Key Pharmacodynamic Finding | Reference |
| In Vitro | CWR22RV1 and H460 cancer cell lines | Potent inhibition of cell viability with EC50 values of 4 nmol/L and 7 nmol/L, respectively. | aacrjournals.org |
| In Vitro | CWR22RV1 and H460 cancer cell lines | Significant, concentration-dependent inhibition of 20S proteasome β5 specific activity. | aacrjournals.org |
| Ex Vivo | Peripheral Blood Mononuclear Cells (PBMCs) | Bortezomib reduced the accumulation of the active metabolite of gemcitabine (B846) (dFdCTP). | aacrjournals.org |
| In Vivo PD | CWR22 tumor-bearing mice | Significant and sustained inhibition of tumor proteasome activity correlated with antitumor efficacy. | aacrjournals.org |
| In Vivo PD | H460 tumor-bearing mice | Lack of significant tumor proteasome inhibition and antitumor activity. | aacrjournals.org |
Correlation of Compound Concentration with Proteasome Activity in Preclinical Biospecimens
Translating in vitro findings to in vivo systems requires the accurate measurement of Bortezomib concentrations in various preclinical biospecimens, such as plasma and tissue homogenates. Bortezomib-D8 is the standard for these quantitative analyses, enabling the development of robust PK models. azurewebsites.netnih.gov Physiologically based pharmacokinetic (PBPK) models, for example, have been developed in mice to predict drug distribution and clearance, with the accuracy of these models being highly dependent on the quality of the concentration data obtained using Bortezomib-D8. nih.govfrontiersin.org
A validated LC-MS/MS method for quantifying Bortezomib in mouse plasma and tumor tissue homogenates utilizes Bortezomib-D8 as an internal standard. azurewebsites.net In these assays, specific mass transitions are monitored for both the analyte (Bortezomib) and the internal standard (Bortezomib-D8) to ensure specificity. For example, a common transition for Bortezomib is m/z 367.4 -> 226.2, while for Bortezomib-D8 it is m/z 374.8 -> 234.0. azurewebsites.netnih.gov The use of a stable isotope-labeled standard like Bortezomib-D8 is ideal as it co-elutes with the unlabeled drug, experiencing similar ionization and matrix effects, which leads to highly accurate and precise quantification. researchgate.netnih.gov
The data generated from these analyses allow for the direct correlation of Bortezomib concentration with proteasome activity in tissues of interest. Studies have shown that Bortezomib's pharmacodynamics are determined by quantifying proteasome inhibition in peripheral blood mononuclear cells. wikipedia.org By collecting plasma and tissue samples at various time points after administration and measuring both drug concentration and proteasome activity, researchers can build PK/PD models that describe the exposure-response relationship. These models are critical for predicting the level and duration of proteasome inhibition required for anti-tumor efficacy in vivo.
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Bortezomib Quantification using Bortezomib-D8 Internal Standard in Preclinical Matrices
| Parameter | Plasma | Cell Culture Medium | Cultured Cells |
|---|---|---|---|
| Linearity Range | 1 to 100 ng/mL azurewebsites.net | 0.5 to 2500 pg/sample nih.gov | 0.5 to 2500 pg/sample nih.gov |
| Correlation Coefficient (r²) | ≥0.99 azurewebsites.net | >0.998 japsonline.com | >0.998 japsonline.com |
| Intra-day Precision (%CV) | ≤7.2% nih.gov | 1.13% to 13.0% nih.gov | 2.80% to 12.7% nih.gov |
| Inter-day Precision (%CV) | ≤7.2% nih.gov | 1.13% to 13.0% nih.gov | 2.80% to 12.7% nih.gov |
| Accuracy (% of nominal) | 85% to 115% nih.gov | 99.2% to 112% nih.gov | 89.9% to 111% nih.gov |
| Extraction Recovery | ~83% japsonline.com | >65% (LLE) nih.gov | >77% (LLE) nih.gov |
This table is a composite of data from multiple sources to illustrate typical validation parameters. LLE refers to Liquid-Liquid Extraction.
Molecular Level Elucidation of Target Engagement and Dissociation
Understanding the molecular interactions between Bortezomib and its target, the 26S proteasome, is key to explaining its mechanism of action. Bortezomib is a reversible inhibitor of the chymotrypsin-like activity of the proteasome. europa.eu It binds with high affinity to the β5 subunit of the 20S proteasome core. nih.gov The dissociation constant (Ki) for this interaction is reported to be as low as 0.6 nM, indicating a very potent inhibition. nih.gov
Pharmacodynamic modeling at the molecular level aims to describe the kinetics of this binding and dissociation. The dissociation of Bortezomib from the proteasome has a reported half-life of 20 minutes in vitro, demonstrating the reversible nature of the inhibition. europa.eu To accurately model these on- and off-rates in a physiological system, it is essential to have precise measurements of the free, unbound drug concentration in the vicinity of the target.
This is where the role of Bortezomib-D8 becomes critical once again. By enabling the accurate quantification of total drug concentration in plasma and tissues, PK models can be developed to estimate the unbound fraction available to engage with the proteasome. azurewebsites.netnih.gov This information is a prerequisite for building sophisticated systems pharmacology models that link drug exposure to the dynamics of target engagement, subsequent pathway modulation (such as inhibition of NF-κB activation), and ultimately, the induction of apoptosis in cancer cells. nih.govresearchgate.net While Bortezomib-D8 itself is not directly used to measure target engagement, the concentration data it helps generate are a cornerstone of the models that elucidate these molecular-level events.
Mechanistic Investigations and Cellular Impact of Bortezomib D8 Major in Preclinical Models
Molecular Mechanisms of Proteasome Inhibition and Cellular Response
Bortezomib-D8 (Major), as a deuterated analog of Bortezomib (B1684674), is anticipated to function as a potent and reversible inhibitor of the 26S proteasome, a key component of the ubiquitin-proteasome system (UPS) that is crucial for the degradation of intracellular proteins. uspto.govdrugbank.com This inhibition is central to its presumed anticancer activity.
High-resolution crystallographic studies of non-deuterated Bortezomib have revealed a detailed picture of its interaction with the 20S core of the 26S proteasome. The boronic acid moiety of Bortezomib is key to its inhibitory action, forming a stable but reversible tetrahedral intermediate with the N-terminal threonine residue in the active site of the β5 subunit, which is responsible for the chymotrypsin-like activity of the proteasome. nih.gov This interaction effectively blocks the catalytic activity of the proteasome.
For Bortezomib-D8 (Major), it is hypothesized that the binding mode within the proteasome's active site would be virtually identical to that of Bortezomib. The substitution of hydrogen with deuterium (B1214612) is not expected to alter the fundamental chemical interactions, such as the crucial boron-threonine bond. However, subtle changes in bond lengths and vibrational energies due to the presence of deuterium could potentially influence the kinetics of binding and dissociation.
The primary impact of deuterium substitution on drug molecules often relates to the kinetic isotope effect, where the heavier isotope forms a stronger covalent bond. nih.govwikipedia.org In the context of Bortezomib-D8 (Major), this could translate to a slower rate of dissociation from the proteasome active site compared to Bortezomib. While the binding affinity (Ki) itself might not be significantly altered, the prolonged residence time on the target could lead to a more sustained inhibition of the proteasome.
Effects on Cellular Signaling Pathways and Proteostasis in In Vitro Models
The inhibition of the proteasome by Bortezomib-D8 (Major) is expected to trigger a cascade of downstream cellular events, profoundly impacting cellular signaling pathways and protein homeostasis (proteostasis).
The primary consequence of Bortezomib-D8 (Major) activity is the disruption of the ubiquitin-proteasome system. uspto.gov This leads to the accumulation of polyubiquitinated proteins that would normally be degraded. This buildup of unwanted or misfolded proteins contributes to endoplasmic reticulum (ER) stress and the activation of the unfolded protein response (UPR), a cellular stress response that can ultimately trigger apoptosis if the stress is too severe or prolonged.
Table 1: Key Proteins Accumulating upon Proteasome Inhibition and Their Cellular Functions
| Protein Class | Examples | Cellular Function |
| Cell Cycle Regulators | Cyclins, Cyclin-dependent kinase inhibitors (p21, p27) | Control of cell cycle progression |
| Tumor Suppressors | p53 | Regulation of apoptosis, DNA repair, and cell cycle |
| Pro-apoptotic Proteins | Bax, Bak | Induction of apoptosis |
| IκBα | Inhibitor of NF-κB | Sequesters NF-κB in the cytoplasm |
This table is based on the known effects of non-deuterated Bortezomib.
By preventing the degradation of key cell cycle regulatory proteins, Bortezomib-D8 (Major) is predicted to cause cell cycle arrest, primarily at the G2-M transition. The accumulation of cyclin-dependent kinase inhibitors like p21 and p27 would halt the progression of the cell cycle, preventing cell division.
Furthermore, the accumulation of pro-apoptotic proteins and the activation of stress pathways like the UPR would converge to induce apoptosis (programmed cell death). This is a critical mechanism for the elimination of cancer cells. The apoptotic cascade involves the activation of caspases, a family of proteases that execute the dismantling of the cell.
The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) plays a pivotal role in promoting cell survival, proliferation, and inflammation, and is often constitutively active in cancer cells. In its inactive state, NF-κB is bound to its inhibitor, IκBα, in the cytoplasm. The proteasome-mediated degradation of IκBα is a critical step in the activation of NF-κB.
By inhibiting the proteasome, Bortezomib-D8 (Major) is expected to prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its pro-survival signaling. nih.gov However, some studies on Bortezomib have shown a complex, and sometimes paradoxical, activation of NF-κB, suggesting that the precise effects can be cell-type and context-dependent. nih.gov
Table 2: Summary of Hypothesized Cellular Effects of Bortezomib-D8 (Major) Based on Bortezomib Data
| Cellular Process | Effect of Bortezomib-D8 (Major) (Hypothesized) | Key Molecular Players |
| Proteostasis | Disruption, accumulation of polyubiquitinated proteins, ER stress | Ubiquitinated proteins, UPR sensors (IRE1, PERK, ATF6) |
| Cell Cycle | G2-M arrest | p21, p27, Cyclins |
| Apoptosis | Induction | Caspases, Bax, Bak, p53 |
| NF-κB Signaling | Inhibition (primarily) | IκBα, NF-κB (p65/p50) |
This table is a projection based on the known cellular effects of non-deuterated Bortezomib.
Investigation of Resistance Mechanisms in Cellular and Animal Models
Resistance to proteasome inhibitors, both intrinsic and acquired, is a significant challenge that can limit the efficacy of therapies involving compounds like bortezomib. nih.gov Preclinical research using cellular and animal models is crucial for elucidating the complex molecular underpinnings of this resistance. These investigations have revealed that resistance is not caused by a single mechanism but rather by a variety of genetic, epigenetic, and adaptive cellular responses. nih.govresearchgate.net
One of the most direct mechanisms of resistance to bortezomib involves genetic alterations in the drug's primary target, the 26S proteasome. ashpublications.org Specifically, mutations in the PSMB5 gene, which encodes the β5 subunit of the proteasome, are a key area of study. nih.govnih.govencyclopedia.pub This subunit contains the chymotrypsin-like active site to which bortezomib binds and inhibits. researchgate.net Mutations, particularly those clustered around the S1 binding pocket of the β5 subunit, can decrease the binding affinity of bortezomib, thereby reducing the drug's inhibitory effect and allowing the proteasome to maintain its function. nih.govnih.govencyclopedia.pub Studies in resistant cell lines have shown that different PSMB5 mutations can confer varying levels of bortezomib resistance. nih.govencyclopedia.pub Beyond the direct target, mutations have also been identified in genes encoding other proteasome subunits, including those of the 19S regulatory particle like PSMC and PSMD gene families, which can impact protein recognition, unfolding, or gate opening, indirectly compromising the inhibitor's efficacy. ashpublications.orgnih.gov
Epigenetic modifications, which alter gene expression without changing the DNA sequence, also play a critical role in the development of resistance. ashpublications.org These changes can affect the expression of proteasome subunit genes and other related pathways. nih.govresearchgate.net For instance, promoter hypermethylation has been shown to silence the expression of certain proteasome subunit genes, such as PSMD5, in proteasome inhibitor-resistant multiple myeloma patients. ashpublications.org Conversely, global DNA hypomethylation can also be induced by bortezomib, contributing to its cytotoxic effects, and alterations in this process can be associated with resistance. nih.gov These epigenetic shifts can lead to a cellular state that is less dependent on the specific proteasome activity targeted by bortezomib, thereby promoting cell survival. ashpublications.orgresearchgate.net
Table 1: Key Genetic and Epigenetic Alterations in Bortezomib Resistance
| Category | Alteration Type | Gene/Region Affected | Consequence in Preclinical Models | References |
|---|---|---|---|---|
| Genetic | Point Mutation | PSMB5 (β5 subunit) | Decreased binding affinity of bortezomib to the proteasome's active site. | nih.govnih.govencyclopedia.pub |
| Mutation | 19S Subunit Genes (PSMC, PSMD) | Impacts recognition of ubiquitinated proteins, protein unfolding, or gate opening. | ashpublications.orgnih.gov | |
| Epigenetic | Promoter Hypermethylation | PSMD5 | Silencing of proteasome subunit expression, altering proteasome composition. | ashpublications.org |
When the primary cellular protein degradation machinery—the ubiquitin-proteasome system (UPS)—is inhibited, cancer cells can activate compensatory pathways to maintain proteostasis and evade apoptosis. biorxiv.orgbiorxiv.org One of the most significant adaptive responses is the upregulation of autophagy. biorxiv.orgbiorxiv.org Autophagy is a lysosome-dependent degradation process that removes protein aggregates and damaged organelles, effectively serving as an alternative disposal system when the proteasome is blocked. biorxiv.org In bortezomib-resistant cells, an induction of autophagy has been observed, suggesting it acts as a survival mechanism to manage the accumulation of toxic proteins. biorxiv.orgbiorxiv.org
Cells under proteotoxic stress from proteasome inhibition also activate stress response pathways, such as the unfolded protein response (UPR). nih.govencyclopedia.pub The UPR aims to restore homeostasis in the endoplasmic reticulum but can trigger apoptosis if the stress is prolonged. However, in resistant cells, the UPR signaling can be altered to promote survival instead of cell death. nih.govencyclopedia.pub Additionally, resistance has been associated with the activation of pro-survival signaling pathways, including the PIP3/AKT/mTOR and JAK/STAT pathways. biorxiv.org The overexpression of heat shock proteins (HSPs) can also contribute to resistance by helping to refold misfolded proteins, thereby reducing the cellular protein burden. nih.gov Another mechanism involves the increased expression of drug efflux transporters, such as P-glycoprotein (P-gp), which can pump bortezomib out of the cell, although this is considered to mediate a lower level of resistance. nih.govencyclopedia.pub
Table 2: Major Compensatory Pathways in Bortezomib-Resistant Models
| Pathway/Response | Mechanism | Effect on Cell Survival | References |
|---|---|---|---|
| Autophagy | Upregulation of lysosomal degradation of protein aggregates and organelles. | Alleviates proteotoxic stress, provides nutrients, and prevents apoptosis. | biorxiv.orgbiorxiv.org |
| Unfolded Protein Response (UPR) | Altered signaling to favor cell survival over apoptosis. | Manages endoplasmic reticulum stress and promotes cellular homeostasis. | nih.govencyclopedia.pub |
| Pro-survival Signaling | Activation of pathways such as AKT/mTOR and JAK/STAT. | Inhibits apoptosis and promotes cell proliferation. | biorxiv.org |
| Heat Shock Proteins (HSPs) | Increased expression to aid in refolding misfolded proteins. | Reduces the accumulation of toxic protein aggregates. | nih.gov |
| Drug Efflux | Overexpression of transporters like P-glycoprotein (P-gp). | Actively removes bortezomib from the cell, reducing intracellular concentration. | nih.govencyclopedia.pub |
Role of Isotopic Labeling in Understanding Compound-Target Interactions and Downstream Effects
Isotopic labeling is a powerful technique in pharmaceutical research for tracing the fate of drugs and understanding their mechanisms of action at a molecular level. musechem.com Using a deuterated version of a compound, such as Bortezomib-D8 (Major), provides a unique tool for mechanistic studies. The replacement of hydrogen atoms with deuterium, a stable, heavier isotope, creates a molecule that is chemically similar to the parent compound but has a distinct mass, which can be detected by mass spectrometry. musechem.comlongdom.org This allows for precise tracking and analysis without fundamentally altering the compound's biological activity. chem-station.com
While the deuterium atoms on Bortezomib-D8 itself can serve as a tracer, the principle of using deuterium as a probe for protein dynamics is most powerfully illustrated by hydrogen-deuterium exchange mass spectrometry (HDX-MS). longdom.orgnih.gov This technique provides detailed information about a protein's structure, dynamics, and interactions. acs.orgresearchgate.net In a typical HDX-MS experiment, a protein—in this case, the 26S proteasome—is incubated in a deuterated solvent (heavy water, D₂O). longdom.orgnih.gov Labile hydrogen atoms on the protein's backbone exchange with deuterium from the solvent at a rate dependent on their solvent accessibility and involvement in hydrogen bonding. longdom.orgnih.gov Regions that are flexible or exposed will exchange hydrogen for deuterium more quickly, while regions folded into a stable structure (like alpha-helices and beta-sheets) are more protected and exchange slowly. nih.gov
By comparing the deuterium uptake pattern of the proteasome in its unbound state versus when it is bound to Bortezomib-D8, researchers can precisely map the regions of the proteasome that are affected by drug binding. nih.govacs.org This analysis can reveal subtle conformational changes, identify the binding site, and show how the drug's interaction allosterically alters the dynamics of distant parts of the proteasome complex. longdom.orgnih.gov This information is invaluable for understanding how the drug inhibits the proteasome's function and can also shed light on resistance mechanisms, such as how a mutation in the binding pocket might alter these dynamics. nih.gov
The stable isotopic label in Bortezomib-D8 (Major) makes it an excellent tool for tracing the drug's absorption, distribution, metabolism, and excretion (ADME) properties at the cellular level. researchgate.netacs.org By using analytical techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can distinguish Bortezomib-D8 and its deuterated metabolites from endogenous molecules within a cell. musechem.com This allows for the precise quantification of the drug's concentration in whole cells and, more importantly, within isolated subcellular compartments. kuleuven.bemicro.org.au
This tracking capability is crucial for investigating mechanisms of drug resistance. For example, researchers can determine if resistant cells exhibit reduced uptake of Bortezomib-D8 or if the compound is being sequestered in specific organelles, such as lysosomes, preventing it from reaching its target proteasomes in the cytoplasm and nucleus. micro.org.au Furthermore, by analyzing the metabolic products of Bortezomib-D8, it is possible to see if resistant cells metabolize the drug more rapidly, converting it into inactive forms. nih.gov This detailed spatial and metabolic information helps to build a comprehensive picture of how a drug interacts with the cellular machinery and how those interactions can be subverted in resistant preclinical models. micro.org.auacs.org
Table 3: Conceptual Data from an Intracellular Tracing Study of Bortezomib-D8 (Major)
| Cell Line | Subcellular Compartment | Relative Concentration of Bortezomib-D8 (at Time T) | Potential Interpretation |
|---|---|---|---|
| Bortezomib-Sensitive | Cytoplasm | 100% | Drug is reaching its target compartment. |
| Nucleus | 85% | Drug is distributed to nuclear proteasomes. | |
| Lysosomes | 10% | Minimal sequestration. | |
| Bortezomib-Resistant | Cytoplasm | 40% | Reduced drug concentration at the target site. |
| Nucleus | 30% | Reduced distribution to nuclear proteasomes. |
Future Directions and Emerging Research Avenues for Bortezomib D8 Major
Development of Novel Deuterated Analogues for Enhanced Research Tools
The future development of Bortezomib-D8 and other deuterated analogues holds significant promise for creating more sophisticated research tools to investigate the intricacies of the ubiquitin-proteasome system and the pharmacology of proteasome inhibitors.
Exploring Different Deuteration Patterns and Their Impact on Research Utility
The current "major" isotopic labeling of Bortezomib-D8 serves effectively as an internal standard for mass spectrometry. However, the synthesis of bortezomib (B1684674) analogues with different deuteration patterns could yield a panel of research tools with varied physicochemical and metabolic properties. The primary mechanism of bortezomib metabolism involves oxidative deboronation, leading to the formation of inactive metabolites. Strategically placing deuterium (B1214612) at sites susceptible to cytochrome P450-mediated oxidation could slow down this metabolic process due to the kinetic isotope effect.
Future research should focus on synthesizing bortezomib analogues with deuterium substitutions at specific metabolic "hotspots." The impact of these substitutions on the rate of metabolism can be quantified in vitro using human liver microsomes. Slower metabolism would result in a more stable compound in biological matrices, making it an even more reliable standard for pharmacokinetic studies. Furthermore, altering the deuteration pattern could subtly influence the compound's interaction with its target, the 20S proteasome, or off-target proteins. While significant changes to its primary pharmacological activity are not expected, even minor alterations in binding kinetics could be valuable for dissecting the nuances of proteasome inhibition.
A systematic exploration of deuteration patterns could lead to the development of a suite of bortezomib analogues, each with unique properties tailored for specific research applications, from highly stable quantitative standards to probes for studying metabolic pathways.
Design of Deuterated Prodrugs or Metabolically Stabilized Forms for Research
Building upon the concept of metabolic stabilization, the design of deuterated prodrugs of bortezomib represents a compelling avenue for research. A prodrug is an inactive compound that is converted into an active drug in the body. A deuterated bortezomib prodrug could be engineered to have improved solubility or altered pharmacokinetic properties, releasing the active, deuterated bortezomib at a controlled rate.
For research purposes, such a prodrug could be used to study the long-term effects of sustained proteasome inhibition in cellular or animal models. By slowing the metabolism of the active form through deuteration, researchers could maintain a more constant concentration of the inhibitor over time, allowing for the investigation of chronic versus acute responses to proteasome inhibition. This could be particularly valuable in studying the development of drug resistance.
The synthesis of these prodrugs would involve linking a promoiety to the bortezomib molecule, with deuteration strategically placed on the bortezomib core to enhance its stability once released. The stability and release kinetics of these prodrugs could be characterized in vitro, followed by in vivo studies to evaluate their pharmacokinetic and pharmacodynamic profiles.
Integration with Advanced Omics Technologies
The unique isotopic signature of Bortezomib-D8 makes it an ideal tool for integration with advanced omics technologies, enabling more precise and in-depth analyses of cellular responses to proteasome inhibition.
Isotope-Targeted Metabolomics for Deeper Metabolic Insight
Isotope-targeted metabolomics is a powerful technique for tracing the metabolic fate of compounds and understanding their impact on cellular metabolism. While Bortezomib-D8 is primarily used as an internal standard for quantification, its deuterated nature can be exploited in metabolic studies. By exposing cells or organisms to Bortezomib-D8, researchers can use mass spectrometry to track the appearance of deuterated metabolites, providing a clear and unambiguous picture of its biotransformation.
Quantitative Proteomics and Interactomics in Response to Bortezomib-D8 (Major)
In quantitative proteomics, stable isotope-labeled internal standards are crucial for accurate and reproducible measurements of protein abundance. Bortezomib-D8 can serve as a precise internal standard in targeted proteomics experiments to quantify the levels of specific proteins involved in the response to bortezomib treatment.
Beyond its role as a standard, Bortezomib-D8 can be used in conjunction with techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) to perform comprehensive quantitative proteomics studies. For example, a SILAC-based experiment could compare the proteomes of cells treated with bortezomib versus a vehicle control, with Bortezomib-D8 used to spike in and ensure accurate quantification across different experimental runs.
Furthermore, Bortezomib-D8 can be a valuable tool in interactomics studies to identify the proteins that interact with bortezomib. By using an affinity-based approach with deuterated bortezomib as bait, researchers can pull down interacting proteins and identify them by mass spectrometry. The deuterium label would aid in distinguishing the bait from other cellular components, leading to a cleaner and more accurate identification of the bortezomib interactome. This could uncover novel targets and mechanisms of action.
| Research Area | Potential Application of Bortezomib-D8 | Expected Insights |
| Isotope-Targeted Metabolomics | Tracing the metabolic fate of deuterated bortezomib. | Precise identification and quantification of metabolites; understanding the impact of deuteration on metabolism. |
| Quantitative Proteomics | Use as an internal standard for targeted protein quantification. | Accurate measurement of changes in protein expression in response to bortezomib. |
| Interactomics | As a deuterated bait for affinity pull-down assays. | Identification of direct and indirect protein interactors of bortezomib, revealing novel targets and pathways. |
Computational Chemistry and Molecular Dynamics Simulations
Computational modeling provides a powerful lens through which to investigate the subtle yet significant effects of deuteration on the structure, dynamics, and interactions of bortezomib. Molecular dynamics (MD) simulations can be employed to compare the behavior of deuterated and non-deuterated bortezomib in complex with the 20S proteasome.
These simulations can provide insights into how the increased mass of deuterium affects the vibrational modes and conformational flexibility of the molecule. This, in turn, can influence its binding affinity and the stability of the drug-target complex. By analyzing the trajectories of the atoms over time, researchers can identify subtle differences in the hydrogen bonding network and other non-covalent interactions between the deuterated and non-deuterated forms of the drug and its target.
Furthermore, computational models can be used to predict the kinetic isotope effect of different deuteration patterns on the metabolism of bortezomib. By simulating the interaction of various deuterated analogues with cytochrome P450 enzymes, it may be possible to predict which deuteration patterns will lead to the greatest increase in metabolic stability. This in silico screening could guide the synthesis of novel deuterated analogues with improved properties for research applications.
Simulating Deuterium Effects on Molecular Interactions and Dynamics
Computational modeling and simulation are set to play a pivotal role in understanding the subtle yet significant effects of deuteration on Bortezomib's behavior at a molecular level. The replacement of hydrogen with deuterium can influence non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are critical for drug-target binding. nih.gov
Key Research Focuses:
Enhanced Binding Affinity and Selectivity: Molecular dynamics simulations can be employed to model the interaction of Bortezomib-D8 with the 20S proteasome. These simulations can predict whether the stronger C-D bond compared to the C-H bond alters the conformational dynamics of the drug, potentially leading to a more stable binding orientation within the proteasome's active site.
Solvent Interaction and Pharmacokinetics: Simulations can also explore how deuteration affects the interaction of Bortezomib-D8 with surrounding water molecules. Changes in hydrophobicity and polarity due to deuteration, though minor, can impact the drug's solubility and pharmacokinetic properties. nih.gov
Vibrational Analysis: Quantum mechanical calculations can be used to analyze the vibrational modes of Bortezomib-D8. These analyses can provide insights into the stability of the molecule and how deuteration might affect its intramolecular dynamics and ultimately its interaction with the target.
Interactive Data Table: Potential Deuterium Effects on Molecular Interactions
| Molecular Interaction | Potential Effect of Deuteration | Simulation Technique | Anticipated Outcome |
| Drug-Target Binding | Altered hydrogen bonding and van der Waals forces | Molecular Dynamics (MD) Simulations | Prediction of changes in binding affinity and residence time at the proteasome active site. |
| Solvation | Modified interactions with water molecules | Solvation Free Energy Calculations | Insights into solubility and pharmacokinetic profile alterations. |
| Intramolecular Stability | Changes in bond vibrational frequencies | Quantum Mechanics (QM) Calculations | Understanding of the increased stability of the C-D bond and its impact on molecular conformation. |
In Silico Prediction of Deuterium Kinetic Isotope Effects
A significant advantage of deuteration is the potential to alter a drug's metabolic profile through the kinetic isotope effect (KIE). nih.gov The C-D bond is stronger and breaks more slowly than a C-H bond, which can slow down metabolic processes, particularly those mediated by cytochrome P450 enzymes. nih.gov
In silico approaches to predict the KIE for Bortezomib-D8 can guide further preclinical and clinical development:
Metabolic Pathway Analysis: Computational models can be used to identify the primary sites of metabolism on the Bortezomib molecule. By understanding which C-H bonds are most susceptible to enzymatic cleavage, the strategic placement of deuterium in Bortezomib-D8 can be rationalized.
Quantum Mechanical/Molecular Mechanical (QM/MM) Modeling: These hybrid methods can simulate the enzymatic reaction at the active site of metabolic enzymes. By modeling the transition state of the C-H versus C-D bond cleavage, the magnitude of the KIE can be predicted with a reasonable degree of accuracy.
Interactive Data Table: In Silico Prediction of Deuterium KIE
| Prediction Target | Computational Method | Expected Information | Significance |
| Sites of Metabolism | Metabolic Pathway Prediction Software | Identification of metabolically labile positions on the Bortezomib molecule. | Rationalizes the design of deuterated analogs with improved metabolic stability. |
| KIE Magnitude | QM/MM Simulations | Quantitative prediction of the slowing of metabolic reactions at deuterated sites. | Informs on the potential for increased drug exposure and duration of action. |
| Pharmacokinetic Profile | Physiologically Based Pharmacokinetic (PBPK) Modeling | Simulation of plasma concentration, half-life, and clearance of Bortezomib-D8. | Guides dose selection and optimization for future clinical studies. |
Development of Next-Generation Analytical and Imaging Techniques
The unique isotopic signature of Bortezomib-D8 makes it an ideal candidate for advanced analytical and imaging techniques, enabling researchers to track its distribution and metabolic fate with high precision and spatial resolution.
Advanced Mass Spectrometry Imaging for Spatially Resolved Distribution
Mass Spectrometry Imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections without the need for labeling with fluorescent or radioactive tags. nih.govyoutube.com The distinct mass of Bortezomib-D8 allows it to be clearly distinguished from its non-deuterated counterpart and endogenous molecules.
Potential Applications:
Tumor Penetration Studies: MSI can be used to visualize the distribution of Bortezomib-D8 within tumor tissues, providing insights into its ability to reach its target cells.
Metabolite Mapping: By tracking the mass shifts corresponding to metabolic transformations, MSI can simultaneously map the distribution of Bortezomib-D8 and its metabolites in various organs and tissues. acs.org
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlations: By correlating the spatial distribution of Bortezomib-D8 with histological features or biomarkers of proteasome inhibition, a deeper understanding of its PK/PD relationship can be achieved.
Application of Nuclear Magnetic Resonance (NMR) for In-Situ Metabolic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive technique that can be used to study metabolic processes in real-time in living cells and even whole organisms. bham.ac.uk The presence of deuterium in Bortezomib-D8 provides a unique NMR signature that can be exploited for metabolic studies.
Future Research Directions:
Real-time Metabolic Fate: 2H NMR spectroscopy can be used to monitor the uptake and metabolism of Bortezomib-D8 in living cells, providing kinetic information on its transformation into various metabolites.
Intracellular Environment Sensing: The NMR signal of deuterium is sensitive to its local chemical environment. This property can be leveraged to probe the intracellular environment where Bortezomib-D8 exerts its effects.
Isotope Tracing Studies: In combination with other stable isotopes like 13C, Bortezomib-D8 can be used in sophisticated isotope tracing experiments to unravel complex metabolic pathways affected by proteasome inhibition.
Contribution to Fundamental Understanding of Proteasome Biology and Drug Development Methodologies
The use of isotopically labeled compounds like Bortezomib-D8 is not only beneficial for improving the drug's properties but also serves as a valuable research tool to deepen our fundamental understanding of its biological target and the broader principles of drug development.
Elucidating Fundamental Aspects of Proteasome Function and Regulation
The proteasome is a highly complex molecular machine responsible for protein degradation, a crucial process for maintaining cellular homeostasis. youtube.com Bortezomib-D8 can be used as a probe to investigate various aspects of proteasome biology.
Potential Research Applications:
Target Engagement and Residence Time: The altered pharmacokinetic and potentially pharmacodynamic properties of Bortezomib-D8 can be used to study the dynamics of proteasome inhibition. By comparing the duration of proteasome inhibition with the intracellular concentration of the deuterated and non-deuterated drug, insights into target engagement and residence time can be gained.
Proteasome Subunit Specificity: While Bortezomib primarily targets the β5 subunit of the proteasome, it can also inhibit other subunits at higher concentrations. nih.gov The subtly altered binding properties of Bortezomib-D8 could be used to dissect the differential roles of these subunits in various cellular processes.
Regulation of Proteasome Activity: The cellular response to proteasome inhibition is complex and involves various feedback mechanisms. By using Bortezomib-D8 to achieve a more stable and prolonged inhibition, the long-term regulatory responses of the cell to proteasome stress can be investigated in greater detail.
Interactive Data Table: Research Applications in Proteasome Biology
| Research Area | Experimental Approach | Information Gained |
| Target Engagement Dynamics | Comparative analysis of Bortezomib and Bortezomib-D8 effects on proteasome activity over time. | Understanding of the relationship between drug concentration, target binding, and duration of action. |
| Subunit Specificity | In vitro assays with purified proteasome subunits and cell-based functional assays. | Deconvolution of the specific roles of different proteasome subunits in Bortezomib's mechanism of action. |
| Cellular Response to Inhibition | Transcriptomic and proteomic analysis of cells treated with Bortezomib-D8. | Elucidation of the adaptive mechanisms that cells employ to cope with prolonged proteasome inhibition. |
Advancing Methodological Approaches for Preclinical Drug Characterization
The precise and accurate characterization of drug candidates in preclinical studies is fundamental to understanding their pharmacokinetic and pharmacodynamic profiles. In the context of bortezomib research, the use of stable isotope-labeled internal standards, such as Bortezomib-D8, is critical for developing robust bioanalytical methods. These methods, predominantly centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS), allow for the reliable quantification of the parent drug in complex biological matrices by correcting for variability during sample preparation and analysis.
Advancements in these methodologies focus on enhancing sensitivity, specificity, and efficiency. The development of ultra-performance liquid chromatography coupled to tandem mass spectrometry (UPLC/MS/MS) represents a significant step forward. nih.gov This technique provides rapid and highly sensitive quantification of bortezomib in biological samples like cultured cells and media. nih.gov
A key aspect of method development is the sample extraction procedure. Research has compared different techniques, such as liquid-liquid extraction (LLE) and protein precipitation extraction (PPE), to optimize drug recovery and minimize matrix effects. nih.gov In one such study utilizing Bortezomib-D8 as an internal standard, LLE was found to have generally lower matrix effects compared to PPE. nih.gov The recovery rates for bortezomib were greater than 77% from cells and over 65% from media using LLE, while PPE yielded recovery rates of over 89% from cells and 63% from media. nih.gov
Further refinements in sample preparation aim to improve sample cleanliness and streamline the process. One validated LC-MS/MS method employed protein precipitation using acetonitrile (B52724) with 0.1% formic acid, followed by the use of a specialized filter cartridge to remove interferences from denatured proteins. japsonline.com This approach addresses common issues of plasma protein interference seen in earlier methods. japsonline.com
The following table summarizes the performance metrics of a highly sensitive UPLC/MS/MS method developed for bortezomib quantification using Bortezomib-D8 as an internal standard, comparing two different extraction techniques across cultured myeloma cells and media. nih.gov
| Extraction Method | Matrix | Overall Accuracy Range (%) | Overall Precision Range (%) | Recovery Rate (%) |
|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Medium | 99.2 - 112 | 1.13 - 13.0 | >65 |
| Liquid-Liquid Extraction (LLE) | Cells | 89.9 - 111 | 2.80 - 12.7 | >77 |
| Protein Precipitation Extraction (PPE) | Medium | Not Specified | Not Specified | 63 |
| Protein Precipitation Extraction (PPE) | Cells | Not Specified | Not Specified | >89 |
Another innovative approach involves the use of dried blood spot (DBS) samples for quantitative analysis. nih.gov A validated LC-MS/MS method for bortezomib in DBS samples demonstrated excellent linearity, with correlation coefficient values higher than 0.999 in the concentration range of 0.2 - 20.0 ng/mL. nih.gov This method met all acceptance criteria for accuracy and precision and showed that different hematocrit values did not significantly affect the measurements. nih.gov The DBS technique offers a simplified collection and storage procedure, which can be highly advantageous in preclinical studies, especially those involving pediatric subjects. nih.gov
These evolving methodological approaches underscore a trend towards greater sensitivity, reduced sample volume, and increased throughput in the preclinical characterization of drugs like bortezomib, with stable isotope-labeled compounds such as Bortezomib-D8 playing a central role in ensuring the quality and reliability of the resulting data.
Q & A
Q. What frameworks (e.g., FINER criteria) can improve the formulation of research questions on Bortezomib-D8’s therapeutic potential?
- Methodological Answer : Apply the FINER (Feasible, Interesting, Novel, Ethical, Relevant) framework to prioritize studies. For example: "Is Bortezomib-D8’s reduced neurotoxicity (vs. Bortezomib) ethically justifiable in Phase I trials?" Use PICO (Population, Intervention, Comparison, Outcome) to structure clinical hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
